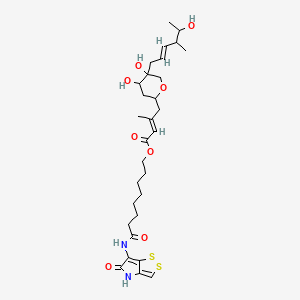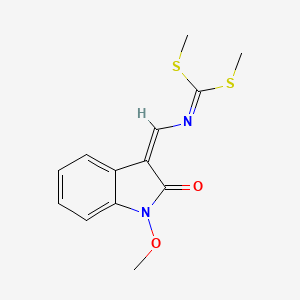
Wasalexin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Wasalexin b belongs to the class of organic compounds known as indoles and derivatives. These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in brassicas and wasabi. This makes this compound a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Metabolism in Plant Pathogens
Wasalexin B, a crucifer phytoalexin, plays a significant role in plant defense against pathogens. In a study by Pedras and Suchý (2006), the metabolism of wasalexins A and B was explored in the context of their interaction with Leptosphaeria maculans, a fungal plant pathogen. This study showed that the fungal isolates could metabolize and detoxify this compound through hydrolysis followed by reduction. This process is crucial for understanding the fungal resistance mechanisms and the plant-pathogen interactions at a molecular level (Pedras & Suchý, 2006).
UV-Induced Phytoalexin Production
Pedras, Zheng, Schatte, and Adio (2009) examined how UV-radiation influences the production of this compound in Thellungiella halophila. Their findings revealed that UV-radiation significantly increases the quantities of wasalexins, including this compound. This indicates that environmental factors like UV-radiation can enhance the production of this compound in plants, possibly as a defense mechanism against stressors (Pedras et al., 2009).
Phytoalexin Synthesis Pathways
A study by Pedras and Adio (2008) explored the production of phytoalexins in Thellungiella halophila and Arabidopsis thaliana. The findings revealed that Thellungiella halophila produces wasalexins A and B under abiotic elicitation. This study is crucial for understanding the genetic and biochemical pathways involved in this compound synthesis in different plant species (Pedras & Adio, 2008).
Propriétés
Formule moléculaire |
C13H14N2O2S2 |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
(3Z)-3-[[bis(methylsulfanyl)methylideneamino]methylidene]-1-methoxyindol-2-one |
InChI |
InChI=1S/C13H14N2O2S2/c1-17-15-11-7-5-4-6-9(11)10(12(15)16)8-14-13(18-2)19-3/h4-8H,1-3H3/b10-8- |
Clé InChI |
JJQPWCPYNJNWID-NTMALXAHSA-N |
SMILES isomérique |
CON1C2=CC=CC=C2/C(=C/N=C(SC)SC)/C1=O |
SMILES canonique |
CON1C2=CC=CC=C2C(=CN=C(SC)SC)C1=O |
Synonymes |
wasalexin A wasalexin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


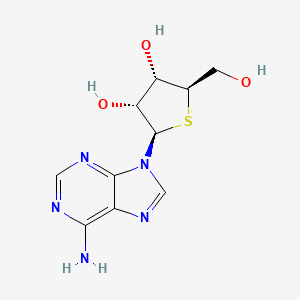

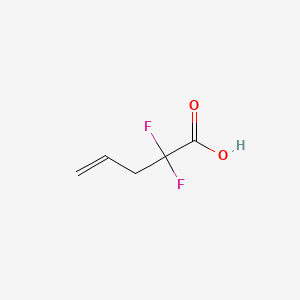

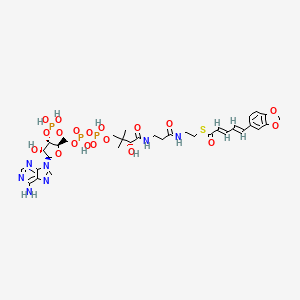

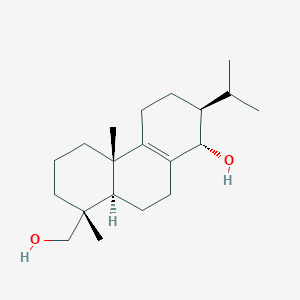
![(5R,8S,9R,11R,13R,16S,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,16,19-triol](/img/structure/B1249106.png)

![2-(3,4-Dichlorophenyl)-1-(4-(pyrrolidin-1-ylmethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B1249108.png)

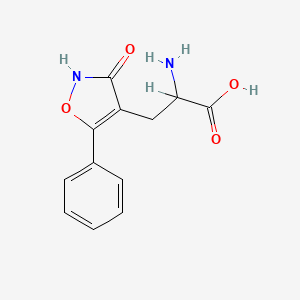
![2-[(4-Fluorobenzylamino)methyl]chroman-7-ol](/img/structure/B1249115.png)
